molecular formula C14H11NO3 B13925428 6-(Hydroxyphenylmethyl)-2(3H)-benzoxazolone CAS No. 54903-19-4

6-(Hydroxyphenylmethyl)-2(3H)-benzoxazolone

Cat. No.: B13925428
CAS No.: 54903-19-4
M. Wt: 241.24 g/mol
InChI Key: WTNOZALZHBSNNB-UHFFFAOYSA-N
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Description

6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their aromaticity and stability, making them useful in various chemical and industrial applications. This compound features a benzoxazole ring fused with a hydroxyphenylmethyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. One common method includes the use of phosphorous oxychloride as a catalyst, which facilitates the formation of the benzoxazole ring . The reaction is usually carried out at elevated temperatures (60-80°C) to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of 6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoxazole ring can be reduced to form a dihydrobenzoxazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the hydroxyphenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of benzoxazole-2-one derivatives.

    Reduction: Formation of dihydrobenzoxazole derivatives.

    Substitution: Formation of halogenated or aminated benzoxazole derivatives.

Scientific Research Applications

6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one is unique due to its hydroxyphenylmethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

54903-19-4

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

6-[hydroxy(phenyl)methyl]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H11NO3/c16-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)18-14(17)15-11/h1-8,13,16H,(H,15,17)

InChI Key

WTNOZALZHBSNNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)NC(=O)O3)O

Origin of Product

United States

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